8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane is a complex bicyclic compound that belongs to the class of azatricyclo compounds. It features a unique structure characterized by the presence of both oxygen and nitrogen atoms within its cyclic framework. The compound has garnered interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development targeting ion channels and other biological systems.
Source: The compound can be sourced from various chemical suppliers, including Molport and Sigma-Aldrich, which provide detailed information regarding its molecular structure and properties .
Classification: This compound is classified under heterocyclic compounds due to the inclusion of nitrogen and oxygen in its ring structure. Its molecular formula is , with a molecular weight of approximately 171.25 g/mol .
The synthesis of 8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane typically involves multi-step organic reactions that create the complex polycyclic structure.
Methods: Various synthetic routes have been explored, often starting from simpler precursors that undergo cyclization reactions. One notable method involves the use of cycloaddition techniques or the application of transition metal catalysts to facilitate the formation of the bicyclic framework.
Technical Details: The synthesis may include:
The molecular structure of 8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane can be represented using various structural formulas:
C1CC2C(C1)C(N2)OCC(C2)N(C2)C(C1)C(C1)C(C2)
which reflects its intricate connectivity .8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane can participate in several chemical reactions due to its functional groups:
The mechanism of action of 8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane primarily relates to its interactions within biological systems:
Understanding the physical and chemical properties of 8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane is essential for its application in research:
Relevant data regarding melting point, boiling point, and other thermodynamic properties are often documented in chemical databases .
The applications of 8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane extend into various scientific fields:
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1